molecular formula C17H11ClN2O5S B7813089 5-[(4-Nitrobenzoyl)amino]naphthalene-1-sulfonyl chloride

5-[(4-Nitrobenzoyl)amino]naphthalene-1-sulfonyl chloride

Cat. No.: B7813089
M. Wt: 390.8 g/mol
InChI Key: ZZVLXHPXMBUOEM-UHFFFAOYSA-N
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Description

5-[(4-Nitrobenzoyl)amino]naphthalene-1-sulfonyl chloride is a chemical compound known for its applications in various scientific fields. It is characterized by the presence of a naphthalene ring, a sulfonyl chloride group, and a nitrobenzoyl group. This compound is often used in organic synthesis and analytical chemistry due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Nitrobenzoyl)amino]naphthalene-1-sulfonyl chloride typically involves the reaction of 5-amino-1-naphthalenesulfonyl chloride with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solvents like dichloromethane or chloroform can facilitate the reaction by dissolving the reactants and products. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Nitrobenzoyl)amino]naphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro group on the benzoyl ring makes the compound susceptible to electrophilic aromatic substitution reactions.

    Nucleophilic Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid and sulfuric acid are commonly used.

    Nucleophilic Substitution: Reagents include primary and secondary amines, alcohols, and thiols.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, and iron powder with hydrochloric acid.

Major Products Formed

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Amino Derivatives: Formed from the reduction of the nitro group.

Scientific Research Applications

5-[(4-Nitrobenzoyl)amino]naphthalene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride and nitrobenzoyl groups into molecules.

    Biology: Employed in the labeling of biomolecules due to its ability to react with primary amines, allowing for the study of protein structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(4-Nitrobenzoyl)amino]naphthalene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

    Dansyl Chloride: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, used in similar applications for labeling biomolecules.

    Benzoyl Chloride: Used in organic synthesis for introducing benzoyl groups.

    Sulfonyl Chlorides: A broad class of compounds used in the synthesis of sulfonamides and other derivatives.

Uniqueness

5-[(4-Nitrobenzoyl)amino]naphthalene-1-sulfonyl chloride is unique due to the presence of both a nitrobenzoyl group and a sulfonyl chloride group, which confer distinct reactivity and versatility in chemical synthesis and labeling applications. Its ability to undergo multiple types of reactions makes it a valuable compound in various scientific fields.

Properties

IUPAC Name

5-[(4-nitrobenzoyl)amino]naphthalene-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O5S/c18-26(24,25)16-6-2-3-13-14(16)4-1-5-15(13)19-17(21)11-7-9-12(10-8-11)20(22)23/h1-10H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVLXHPXMBUOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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